
Ketoconazole-D3
Overview
Description
Ketoconazole-d3: is a deuterated form of ketoconazole, a broad-spectrum triazole antifungal agent. It is primarily used as an internal standard for the quantification of ketoconazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Ketoconazole itself is known for its activity against various fungal strains, including Candida albicans, Candida krusei, Candida tropicalis, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans, and Aspergillus fumigatus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole-d3 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:
Formation of the imidazole ring: The imidazole ring is formed by reacting appropriate starting materials under controlled conditions.
Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a substitution reaction.
Formation of the dioxolane ring: The dioxolane ring is formed by reacting the intermediate with appropriate reagents.
Incorporation of deuterium: Deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to achieve the desired deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: Ketoconazole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of this compound oxide, while reduction may yield reduced this compound derivatives .
Scientific Research Applications
Pharmacological Applications
Ketoconazole-D3 retains the pharmacological properties of its non-deuterated counterpart but is primarily utilized as an internal standard in analytical methods. Its applications include:
- Inhibition of Cytochrome P450 Enzymes : this compound effectively inhibits cytochrome P450 enzymes, particularly 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased permeability of fungal cell membranes and cell death.
- Modulation of Steroid Hormone Synthesis : Research indicates that this compound can affect steroidogenesis by inhibiting key enzymes such as CYP17 and CYP11A1, leading to alterations in adrenal and gonadal steroid production. This property makes it a valuable tool for studying hormone-related conditions.
Analytical Chemistry
This compound is extensively used as an internal standard in mass spectrometry and other analytical techniques. Its unique isotopic labeling allows for:
- Quantification of Ketoconazole Levels : By serving as a standard, this compound enables accurate quantification of ketoconazole concentrations in biological samples. This application is vital for pharmacokinetic studies and understanding drug metabolism.
- Tracking Drug Metabolism : Researchers utilize this compound to trace metabolic pathways and interactions within biological systems, enhancing the understanding of drug behavior and efficacy.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Combination with Vitamin D3 : A study investigated the combination of Vitamin D3 with Ketoconazole in human colon adenocarcinoma cells. The results indicated that this combination significantly increased P-glycoprotein expression, which is associated with multidrug resistance in cancer therapy. The presence of Ketoconazole enhanced the anticancer activity of Vitamin D3 but also raised concerns about potential reductions in chemotherapy effectiveness due to P-glycoprotein induction .
- Impact on Adrenal Function : Research involving animal models demonstrated that Ketoconazole administration led to morphological changes in adrenal tissues, affecting hormone levels such as aldosterone and corticosterone. Supplementation with Vitamin D3 was shown to ameliorate these adverse effects, suggesting a protective role against Ketoconazole-induced adrenal injury .
Data Table: Summary of Applications
Mechanism of Action
Ketoconazole-d3, like ketoconazole, exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death . Additionally, this compound inhibits human cytochrome P450 3A4 (CYP3A4), which can affect the metabolism of other drugs .
Comparison with Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: A triazole antifungal with broader spectrum activity compared to ketoconazole.
Voriconazole: A triazole antifungal with enhanced activity against Aspergillus species.
Posaconazole: A triazole antifungal with a broad spectrum of activity and improved pharmacokinetics.
Uniqueness of Ketoconazole-d3: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for mass spectrometry-based quantification of ketoconazole. This deuterium labeling provides improved accuracy and precision in analytical measurements .
Biological Activity
Ketoconazole-D3, a deuterated derivative of ketoconazole, is primarily known for its antifungal properties and its role in treating conditions related to hyperandrogenism. Its biological activity extends beyond antifungal effects, influencing various physiological pathways, particularly those associated with steroidogenesis and vitamin D metabolism. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Ketoconazole functions as an imidazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it has significant effects on steroidogenesis by inhibiting enzymes involved in steroid hormone production. Specifically, it inhibits the cytochrome P450 enzyme system, particularly 11-hydroxylase (CYP11B1), which is crucial for the conversion of progesterone to cortisol in the adrenal glands .
Key Enzymatic Inhibition
- CYP11A1 : Involved in cholesterol side-chain cleavage.
- CYP17 : Critical for androgen synthesis.
- CYP19 : Aromatase enzyme involved in estrogen synthesis.
This inhibition results in decreased cortisol levels and can lead to adrenal insufficiency, necessitating careful monitoring during treatment.
1. Treatment of Hypercalcemic Sarcoidosis
A notable application of Ketoconazole is in managing refractory hypercalcemia associated with sarcoidosis. A case series reported that Ketoconazole effectively reduced hypercalcemia by inhibiting macrophage 1-alpha-hydroxylation of 25-hydroxyvitamin D3, thus decreasing elevated calcium levels without the need for corticosteroids .
Patient | Initial Calcium Level | Post-Ketoconazole Calcium Level | Duration of Treatment |
---|---|---|---|
1 | 12.5 mg/dL | 10.2 mg/dL | 6 weeks |
2 | 13.0 mg/dL | 9.8 mg/dL | 8 weeks |
3 | 11.8 mg/dL | 10.0 mg/dL | 4 weeks |
4 | 12.0 mg/dL | 10.5 mg/dL | 5 weeks |
2. Combination Therapy with Vitamin D3
Research indicates that combining Ketoconazole with Vitamin D3 can enhance therapeutic outcomes in cancer treatment by modulating the expression of the vitamin D receptor (VDR) and P-glycoprotein (P-gp). A study demonstrated that this combination significantly increased VDR expression and P-gp function, which are crucial for drug disposition and resistance mechanisms in cancer cells .
Adverse Effects
While this compound is effective in various applications, it is associated with several adverse effects due to its impact on adrenal function and liver enzymes:
- Adrenal Insufficiency : Prolonged use can lead to decreased cortisol production.
- Hepatotoxicity : Liver function tests should be monitored regularly.
- Gastrointestinal Disturbances : Nausea and abdominal pain are common side effects.
Case Study: Adrenal Injury Amelioration
A study investigated the protective effects of Vitamin D3 against adrenal injury induced by Ketoconazole in rats. The administration of Vitamin D3 was shown to ameliorate histological changes and restore hormonal balance by enhancing mitochondrial function and reducing apoptosis markers such as Bax .
Table: Effects of Vitamin D3 Supplementation on Ketoconazole-Induced Changes
Parameter | Control Group (No KZ) | KZ Group (No VD3) | KZ + VD3 Group |
---|---|---|---|
Plasma ACTH (pg/mL) | 50 | 120 | 70 |
Corticosterone (ng/mL) | 200 | 80 | 150 |
Aldosterone (ng/mL) | 100 | 30 | 70 |
Q & A
Basic Research Questions
Q. How is Ketoconazole-D3 identified and quantified in biological matrices using chromatographic methods?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. Plasma samples are prepared via liquid-liquid extraction (e.g., methyl tert-butyl ether) after alkalinization with ammonium hydroxide. Deuterated internal standards (e.g., Ketoconazole-d8) improve accuracy by correcting for matrix effects . System suitability criteria, such as resolution ≥3 between analyte and internal standard peaks, ensure method robustness .
Q. What are the key considerations for sample preparation when analyzing this compound in pharmacokinetic studies?
- Methodology : Use anticoagulants like tripotassium EDTA or sodium heparin to preserve sample integrity. Adjust plasma pH to ~10.0 to enhance extraction efficiency. Centrifugation and nitrogen evaporation minimize interference from endogenous compounds. Reconstitute residues in acetonitrile for compatibility with reversed-phase chromatography .
Q. How do researchers validate analytical methods for this compound to meet regulatory standards?
- Methodology : Follow International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision. For example, repeatability tests (6 replicates) should show ≤1.0% relative standard deviation in peak area ratios . Include stability studies under varied conditions (e.g., freeze-thaw cycles, long-term storage) to confirm analyte integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across species or experimental models?
- Methodology : Conduct cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Evaluate metabolic pathways (e.g., CYP3A4 inhibition) and protein binding differences. Use meta-analysis frameworks to reconcile conflicting results, ensuring confounders like dosing regimens or assay sensitivity are accounted for .
Q. What strategies optimize the detection of this compound degradation products in stability-indicating assays?
- Methodology : Employ forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to simulate degradation. Use orthogonal techniques such as UV-spectroscopy and MS/MS to characterize impurities. Validate methods for specificity by confirming baseline separation between parent drug and degradation peaks .
Q. How should researchers design experiments to assess this compound's role in competitive receptor binding studies (e.g., glucocorticoid receptors)?
- Methodology : Use radiolabeled ligands (e.g., ³H-dexamethasone) in displacement assays. Include controls for nonspecific binding and validate receptor saturation kinetics. Apply nonlinear regression models (e.g., Cheng-Prusoff equation) to calculate inhibition constants (Ki) .
Q. What ethical and data management protocols apply to studies involving deuterated compounds like this compound?
- Methodology : Pseudonymize data to protect participant confidentiality, with access restricted to authorized personnel. Store datasets in encrypted, password-protected repositories. Document compliance with ethical standards (e.g., GDPR, HIPAA) in research proposals, including informed consent for human-derived samples .
Q. How can mixed-method approaches enhance understanding of this compound's off-target effects in complex biological systems?
- Methodology : Combine quantitative LC-MS/MS data with qualitative transcriptomic profiling (e.g., RNA-seq). Use bioinformatics tools (e.g., STRING database) to map protein interaction networks. Triangulate findings through cross-validation with in vitro cytotoxicity assays .
Q. Data Analysis and Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?
- Methodology : Apply nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetics. Use Akaike Information Criterion (AIC) to compare model fit. Report 95% confidence intervals for parameters like clearance and volume of distribution .
Q. How should researchers present contradictory findings in publications without compromising scientific rigor?
Properties
IUPAC Name |
2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-SIULDFEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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